molecular formula C20H25BrClN3O4S B2616113 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1215730-64-5

2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2616113
CAS No.: 1215730-64-5
M. Wt: 518.85
InChI Key: ACMCVMCTDQUPBD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a bromine atom at the 2-position of the benzoyl group, a piperazine ring substituted with a 4-methoxyphenylsulfonyl moiety, and an ethyl linker connecting the benzamide to the piperazine. The hydrochloride salt form enhances solubility, making it suitable for pharmacological studies . It is commercially available through suppliers such as Tocelo Chemicals B.V. (Netherlands) and Sinochem Jiangsu Corporation (China), indicating its relevance in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O4S.ClH/c1-28-16-6-8-17(9-7-16)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)18-4-2-3-5-19(18)21;/h2-9H,10-15H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMCVMCTDQUPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CC=C3Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps:

    Sulfonylation: The sulfonyl group is introduced by reacting 4-methoxyphenyl with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Piperazine Coupling: The piperazine ring is coupled with the sulfonylated intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Final Assembly: The final compound is assembled by reacting the brominated benzamide with the piperazine-sulfonyl intermediate under appropriate conditions, followed by hydrochloride salt formation through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxyphenyl and sulfonyl groups can participate in oxidation and reduction reactions, respectively. For example, the methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Hydroxylated derivatives of the methoxyphenyl group.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s piperazine moiety is of particular interest due to its presence in many pharmacologically active compounds. It can be used in the development of new drugs targeting various biological pathways.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drugs with anti-inflammatory, anti-cancer, or anti-microbial properties. The sulfonyl and piperazine groups are known to enhance the bioactivity of pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other advanced materials.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to biological targets, while the sulfonyl group can improve solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s structural uniqueness lies in its sulfonylated piperazine-ethyl-benzamide core , which distinguishes it from analogs. Below is a comparison with key analogs:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
2-Bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride Benzamide-Piperazine 2-Bromo, 4-methoxyphenylsulfonyl, ethyl linker, HCl salt C20H24BrN3O4S·HCl (inferred) ~507.25 (calculated)
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide Acetamide-Piperazine 4-Bromo-2-methylphenyl, 3-chlorophenyl, no sulfonyl group C19H21BrClN3O 422.75
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Pyrimidine-Sulfonamide 5-Bromo-pyrimidine, benzenesulfonamide, piperidine, sulfanyl linker C22H23BrN4O3S2 559.48

Key Observations :

  • The target compound’s sulfonyl group and piperazine-ethyl linker differentiate it from the acetamide analog , which lacks sulfonyl substitution.
  • Compared to the pyrimidine-based sulfonamide , the benzamide core in the target compound may influence hydrogen-bonding capacity and target selectivity.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide Pyrimidine-Sulfonamide
Solubility Enhanced (HCl salt) Likely lower (neutral form) Moderate (sulfonamide group)
Halogen Interactions Bromine may participate in halogen bonding Bromine and chlorine offer dual halogen interactions Bromine in pyrimidine ring
Hydrogen-Bonding Motifs Amide (donor/acceptor), sulfonyl (acceptor) Acetamide (donor/acceptor) Sulfonamide (acceptor)

Key Observations :

  • The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability compared to neutral analogs .

Biological Activity

2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom, a methoxyphenyl group, a piperazine moiety, and a sulfonyl group, suggesting diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H25BrClN3O4S
  • Molecular Weight : 518.85 g/mol

The unique structural features of this compound enhance its reactivity and solubility, making it suitable for various biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in relation to neurotransmitter receptors and antimicrobial properties.

Receptor Interaction

Studies have shown that related benzamide derivatives have high affinity for dopamine D4 receptors, which are implicated in neurological disorders such as schizophrenia and depression. The structure-activity relationship (SAR) suggests that modifications in the piperazine and benzamide moieties can enhance receptor selectivity and potency.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideContains bromine and sulfonamideHigh affinity for dopamine receptorsVariations in methoxy position
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideChlorine instead of bromineSelective D4 receptor antagonistHigher selectivity compared to others
N-[2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDifferent aromatic substitutionModerate receptor affinitySimilar activity profile but different side chains

Study on Antimicrobial Activity

A study focusing on the antimicrobial properties of similar compounds found that benzamide derivatives exhibited notable activity against various bacterial strains. For instance, pyrrole benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potential for further exploration in drug development targeting bacterial infections .

Dopamine Receptor Binding Studies

In another study, the binding affinity of benzamide derivatives to dopamine receptors was evaluated using radiolabeled ligands. Results indicated that modifications to the piperazine ring significantly influenced binding characteristics, suggesting that this compound could be optimized for enhanced therapeutic effects against neurological disorders .

Synthesis and Functionalization

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Moiety : This involves reacting appropriate halogenated compounds with piperazine derivatives.
  • Sulfonation : The introduction of the sulfonyl group is crucial for enhancing solubility and biological activity.
  • Bromination : The bromine atom is added to increase reactivity towards biological targets.

These synthetic pathways are vital for producing compounds with desired pharmacological profiles.

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